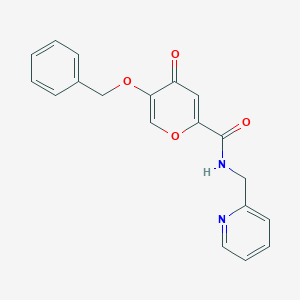
5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway.
Biochemical and Physiological Effects:
5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, which could potentially lead to the development of novel anti-cancer therapies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide in laboratory experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, which could make it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which could limit its use in vivo.
Future Directions
There are several future directions that could be explored with regards to 5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its use in the treatment of inflammatory and cancerous conditions. Finally, future studies could also focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide involves the reaction of pyridine-2-carboxaldehyde and 5-(benzyloxy)-2-hydroxybenzaldehyde with malononitrile in the presence of piperidine. The resulting product is then treated with ammonium acetate to form the desired compound. This synthesis method has been reported to yield high purity and is relatively simple to perform.
Scientific Research Applications
5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-10-17(19(23)21-11-15-8-4-5-9-20-15)25-13-18(16)24-12-14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJTWAGAEVYEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

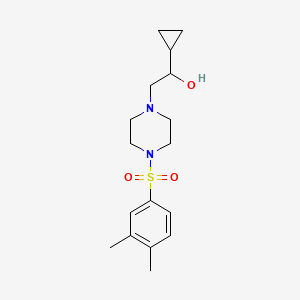
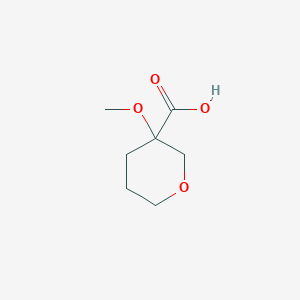
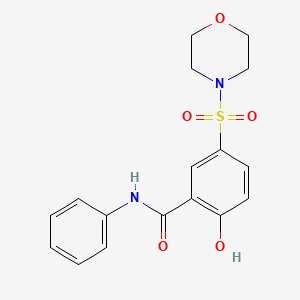
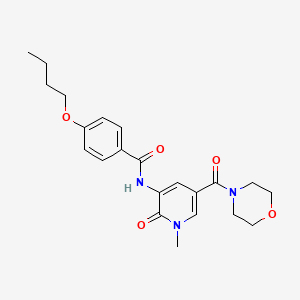
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)

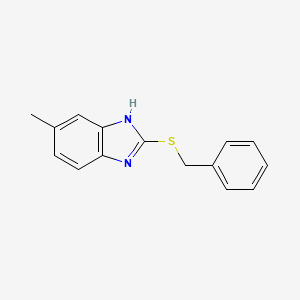

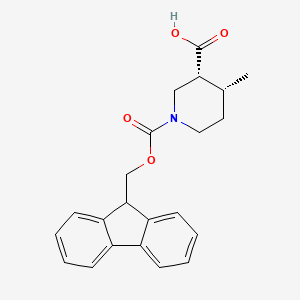

![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)


